benzyl N-[(2S)-2-aminopropyl]carbamate
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Overview
Description
Benzyl N-[(2S)-2-aminopropyl]carbamate is a chemical compound with the molecular formula C11H16N2O2. It is known for its role as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by its benzyl group attached to a carbamate moiety, which in turn is linked to a 2-aminopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl N-[(2S)-2-aminopropyl]carbamate can be synthesized through various methods. One common approach involves the reaction of benzyl chloroformate with (2S)-2-aminopropanol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired carbamate product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzyl N-[(2S)-2-aminopropyl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative under strong oxidative conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Hydrolysis: (2S)-2-aminopropanol and carbon dioxide.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[(2S)-2-aminopropyl]carbamate is utilized in a wide range of scientific research applications:
Chemistry: It serves as a protecting group for amines in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-2-aminopropyl]carbamate involves its role as a protecting group. The carbamate moiety protects the amino group from unwanted reactions during synthetic processes. The protecting group can be selectively removed under specific conditions, allowing for the subsequent functionalization of the amino group.
Molecular Targets and Pathways: The compound interacts with various enzymes and proteins during its use in synthetic processes. The pathways involved include the formation and cleavage of carbamate bonds, which are essential for the protection and deprotection of amino groups.
Comparison with Similar Compounds
Benzyl carbamate: Similar structure but lacks the 2-aminopropyl group.
tert-Butyl N-[(2S)-2-aminopropyl]carbamate: Similar protecting group but with a tert-butyl group instead of a benzyl group.
Fluorenylmethoxycarbonyl (FMOC) N-[(2S)-2-aminopropyl]carbamate: Another protecting group with a different aromatic moiety.
Uniqueness: Benzyl N-[(2S)-2-aminopropyl]carbamate is unique due to its specific combination of a benzyl group and a 2-aminopropyl group, which provides distinct reactivity and selectivity in synthetic processes. Its ability to be selectively removed under mild conditions makes it a valuable tool in organic synthesis.
Properties
CAS No. |
934660-64-7 |
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Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.3 |
Purity |
95 |
Origin of Product |
United States |
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